molecular formula C21H21NO2S2 B2865598 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide CAS No. 1797601-53-6

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B2865598
M. Wt: 383.52
InChI Key: WDLRQVJYXNAFFG-UHFFFAOYSA-N
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Description

The compound “N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also has a phenyl group (a ring of six carbon atoms, often represented as ‘Ph’ in organic chemistry), and a propanamide group (a three-carbon chain with a amide functional group at one end).


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the hydroxy group (-OH) could potentially be involved in acid-base reactions, and the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Neuroprotective Potential and Antidepressant Activity

Research indicates that derivatives of "N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide" have been explored for their neuroprotective properties and potential antidepressant activity. For instance, a study by Chenard et al. (1995) identified a compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, indicating potential for neuroprotection and lacking the side effects of compounds currently in clinical trials for similar purposes (Chenard et al., 1995).

Anti-Inflammatory and Antioxidant Properties

A study by Ş. Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Specifically, N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This suggests the compound's potential for development into a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Herbicidal Activity

Another application found in the scientific literature is related to herbicidal activity. Liu and Shi (2014) reported on the synthesis of compounds containing the thiophene moiety, demonstrating moderate to good selective herbicidal activity against specific plant species. This suggests the potential use of thiophene derivatives in agricultural applications to control weed growth (Liu & Shi, 2014).

Metabolic Interactions and Implications

The methylene-C14 group, related to the chemical structure of interest, is known to undergo enzymatic hydroxylation, which plays a role in the metabolism of certain drugs and insecticides. This interaction suggests a possible mechanism by which derivatives of the compound may influence the metabolism and action of various chemicals, highlighting the importance of understanding these interactions for the development of new therapeutic agents or agricultural chemicals (Casida et al., 1966).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed analysis .

properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c23-20(13-14-25-17-9-5-2-6-10-17)22-15-18-11-12-19(26-18)21(24)16-7-3-1-4-8-16/h1-12,21,24H,13-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLRQVJYXNAFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CCSC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide

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